molecular formula C9H13BrClN B7947754 (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride

(R)-1-(2-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B7947754
M. Wt: 250.56 g/mol
InChI Key: DWDSGGKONUGEJX-SBSPUUFOSA-N
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Description

®-1-(2-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound with a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-phenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Resolution: The racemic mixture of 1-(2-Bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution agents or chromatography techniques.

    Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Bromophenyl)propan-1-amine hydrochloride may involve large-scale bromination and resolution processes, followed by crystallization to obtain the pure enantiomeric hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 1-(2-hydroxyphenyl)propan-1-amine or 1-(2-aminophenyl)propan-1-amine.

    Oxidation: Formation of 1-(2-bromophenyl)propan-1-imine or 1-(2-bromophenyl)propanenitrile.

    Reduction: Formation of 1-phenylpropan-1-amine.

Scientific Research Applications

®-1-(2-Bromophenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including chiral amines and brominated aromatic compounds.

    Biological Studies: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)propan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride
  • 1-(2-Iodophenyl)propan-1-amine hydrochloride

Uniqueness

®-1-(2-Bromophenyl)propan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(1R)-1-(2-bromophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDSGGKONUGEJX-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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